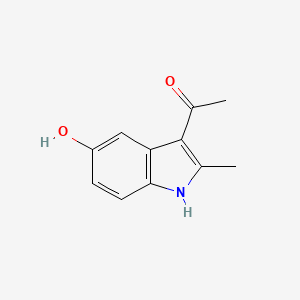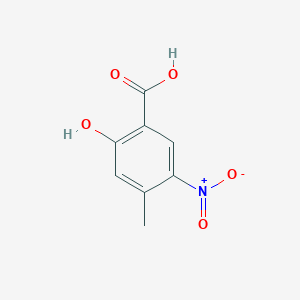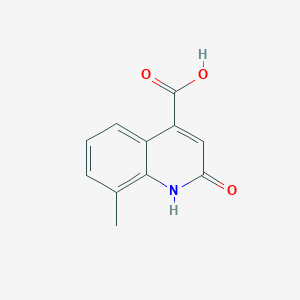
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” is an organic compound that belongs to the class of pyrazoles . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 . It is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The pyrazole ring is substituted with a methyl group at the 1-position and a phenyl group at the 3-position .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are known to undergo a variety of chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid derivatives are of significant interest due to their biological importance. A study by Viveka et al. (2016) focused on combined experimental and theoretical studies of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research encompassed characterization techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These methods are critical in understanding the molecular structure and properties of such compounds (Viveka et al., 2016).
Antifungal Activity
Derivatives of this compound, such as those studied by Du et al. (2015), have shown potential in antifungal applications. The team synthesized novel amides of this compound and tested their activities against several phytopathogenic fungi, revealing moderate to excellent antifungal properties. This research highlights the compound's potential use in addressing agricultural and horticultural fungal issues (Du et al., 2015).
Synthetic Intermediate for Biologically Active Compounds
Liu et al. (2017) emphasized the role of 3-phenyl-1H-pyrazole, a related compound, as an important intermediate in synthesizing various biologically active compounds, particularly in cancer treatment. This study underscores the significance of this compound and its derivatives in developing targeted therapies for diseases like cancer (Liu et al., 2017).
Applications in Organic Synthesis
Research by Mosaddegh et al. (2010) explored the use of similar pyrazole derivatives in organic synthesis. They utilized cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, for synthesizing bis(pyrazol-5-ols), highlighting the eco-friendly potential of these compounds in synthetic chemistry (Mosaddegh et al., 2010).
Antibacterial Activities
A study by Maqbool et al. (2014) demonstrated the antibacterial potential of pyrazole derivatives, including those similar to this compound. The compounds were tested for their efficacy against various bacteria, adding to the versatility of these compounds in biomedical applications (Maqbool et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
The interaction of this compound with succinate dehydrogenase affects the citric acid cycle and the electron transport chain. These pathways are responsible for the conversion of nutrients into energy, and their disruption can have significant downstream effects on cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. For example, in the context of antileishmanial and antimalarial activities, pyrazole derivatives have been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target
Direcciones Futuras
The future directions for “1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their potential uses in the development of new drugs and fungicides . Their unique chemical structure makes them interesting targets for research in medicinal chemistry .
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOQSQLQLWDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546840 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105994-56-7, 105994-55-6 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



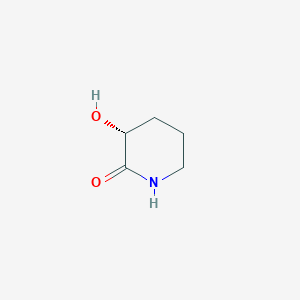
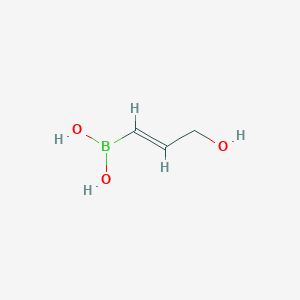







![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)
